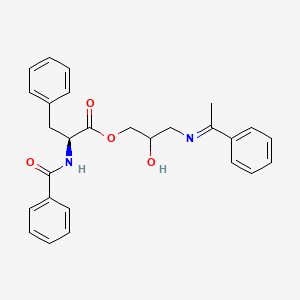
Trichosanatine
Overview
Description
Trichosanatine is a compound with the molecular formula C27H28N2O4 and a molecular weight of 444.53 g/mol . It is derived from the herbs of Trichosanthes rosthornii . Trichosanatine has been found to alleviate oxidized low-density lipoprotein-induced endothelial cell injury by inhibiting the LOX-1/p38 MAPK pathway .
Molecular Structure Analysis
Trichosanatine has a complex molecular structure. Its chemical name is [2-hydroxy-3-(1-phenylethylideneamino)propyl] (2S)-2-benzamido-3-phenylpropanoate . The compound is an alkaloid and appears as a powder .Physical And Chemical Properties Analysis
Trichosanatine is a powder that is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It should be stored in a desiccated state at -20°C .Scientific Research Applications
Agriculture
Trichosanatine can be used for research in the field of agriculture . The specific applications in this field are not detailed in the sources, but it’s possible that its bioactive properties could be used to enhance plant growth or protect crops from pests or diseases.
Pharmaceuticals
Trichosanatine also has applications in the pharmaceutical industry . It could be used in the development of new drugs or therapies, although the specific uses are not detailed in the sources.
Cardiovascular Health
Trichosanatine has been found to alleviate oxidized low-density lipoprotein-induced endothelial cell injury . This suggests that it could have potential applications in the treatment or prevention of cardiovascular diseases.
Anti-Inflammatory Activity
Research has shown that Trichosanatine can attenuate oxidative stress in human umbilical vein endothelial cells (HUVECs) induced by oxidized low-density lipoprotein (ox-LDL) . This indicates that Trichosanatine may have anti-inflammatory properties and could be used in the treatment of chronic inflammatory diseases.
Apoptosis Inhibition
Trichosanatine has been found to inhibit apoptosis in HUVECs induced by ox-LDL . This suggests that it could have potential applications in the treatment of diseases where cell death is a factor.
Autophagy Inhibition
Trichosanatine has been found to inhibit autophagy in HUVECs induced by ox-LDL . This suggests that it could have potential applications in the treatment of diseases where autophagy plays a role.
Mechanism of Action
Safety and Hazards
Future Directions
Future research could focus on further elucidating the mechanisms of action of Trichosanatine and exploring its potential therapeutic applications. For instance, its ability to alleviate oxidized low-density lipoprotein-induced endothelial cell injury suggests potential applications in cardiovascular disease .
properties
IUPAC Name |
[2-hydroxy-3-(1-phenylethylideneamino)propyl] (2S)-2-benzamido-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4/c1-20(22-13-7-3-8-14-22)28-18-24(30)19-33-27(32)25(17-21-11-5-2-6-12-21)29-26(31)23-15-9-4-10-16-23/h2-16,24-25,30H,17-19H2,1H3,(H,29,31)/t24?,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOLPGPCLASMMB-BBMPLOMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC(COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCC(COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trichosanatine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Trichosanatine in protecting endothelial cells from damage?
A1: Trichosanatine has been shown to protect human umbilical vein endothelial cells (HUVECs) from damage induced by oxidized low-density lipoprotein (ox-LDL). [] This protective effect is mediated through the inhibition of the LOX-1/p38 mitogen-activated protein kinase (MAPK) pathway. [] The lectin-like oxidized LDL receptor-1 (LOX-1) is upregulated in HUVECs exposed to ox-LDL, leading to the activation of the p38 MAPK pathway, ultimately resulting in cell injury. Trichosanatine effectively attenuates the ox-LDL-induced upregulation of LOX-1, thus suppressing the downstream activation of p38 MAPK and mitigating cell damage. []
Q2: Beyond its protective effects on endothelial cells, what other potential therapeutic applications have been explored for Trichosanatine?
A2: Research suggests that Trichosanatine may hold promise as a potential anticancer agent. [] Specifically, it has been identified as a potential Protein Phosphatase 2A (PP2A) activator. [] PP2A is a crucial enzyme involved in regulating various cellular processes, and its dysregulation is implicated in cancer development. Docking simulations and molecular dynamics studies indicate that Trichosanatine exhibits favorable binding interactions with PP2A, particularly with key residues Arg89 and Arg214, suggesting its potential to modulate PP2A activity and exert anti-cancer effects. []
Q3: What is the chemical structure of Trichosanatine?
A3: Trichosanatine is an alkaloid. Its structure was first determined from extracts of Trichosanthes rosthornii Harms. [] It is characterized as 3-[(1-phenyl)ethylidene]amino-2-hydroxy-propyl α-(benzoylamino)-benzenepropanoate. []
Q4: Has Trichosanatine been identified in other plant sources besides Trichosanthes rosthornii?
A4: Yes, Trichosanatine has been isolated from the whole plants of Viola yedoensis, a species of violet. [] This finding, along with its presence in Trichosanthes species, highlights its distribution across different plant genera and suggests its potential ecological significance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



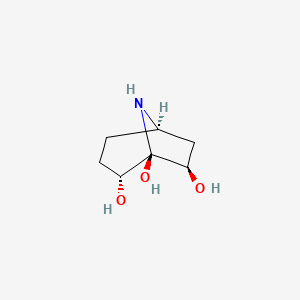

![(6S,7R,8As)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B1495999.png)
![Chloro[(1,2,3,4,5,6-eta)-2,2'',4,4'',6,6''-hexamethyl[1,1':3',1''-terphenyl]-2'-thiolato-kappaS][tris(4-fluorophenyl)phosphine-kappaP]ruthenium(II)](/img/structure/B1496000.png)
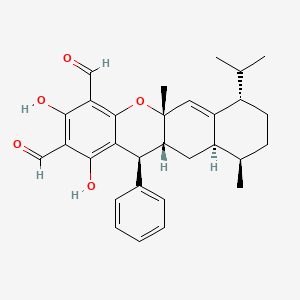
![[(1R,2S,3S,4S,5S,6S,8S,10R,13S,16S,17R,18R)-11-ethyl-2,4,16-trihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B1496005.png)
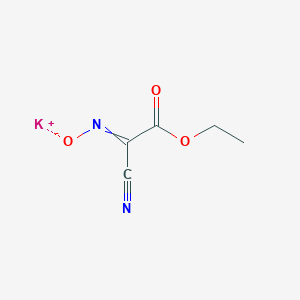
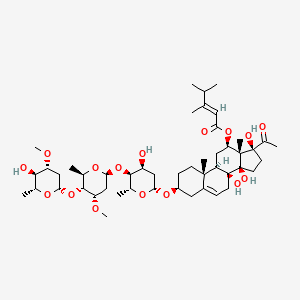
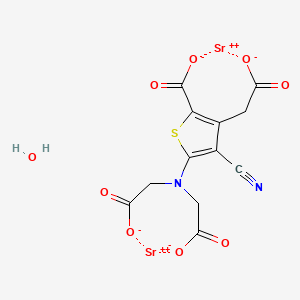
![[(1R,2S,3S,5R,6S,7S,8R,10S,11S,14Z,16E,18S,19S,22R,24R,25S,26R,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B1496027.png)
![Methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1496028.png)

![Hexachlorododecakis[diphenyl(m-sulfontophenyl)phosphine]pentapentacontagold, dodecasodium salt Schmid Au55 Cluster](/img/structure/B1496035.png)
